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Introduction
AAT-008 is a potent and selective oral antagonist of the Prostaglandin E2 (PGE2) EP4

receptor.[1][2] In the tumor microenvironment, elevated levels of PGE2 can promote tumor

progression and suppress anti-tumor immunity by signaling through the EP4 receptor on

various immune cells.[3][4][5] By blocking this interaction, AAT-008 is designed to reverse

PGE2-mediated immunosuppression and enhance the body's immune response against

cancer. This document provides a summary of AAT-008's efficacy in a preclinical murine colon

cancer xenograft model and detailed protocols for its evaluation.

Mechanism of Action: Reversing PGE2-Mediated
Immunosuppression
Prostaglandin E2 (PGE2) is a key mediator of inflammation and is often overproduced by

cancer cells. Within the tumor microenvironment, PGE2 binds to the EP4 receptor on immune

cells like dendritic cells and T cells. This signaling cascade leads to a dampened anti-tumor

immune response, characterized by the inhibition of effector T cell (Teff) function and the

promotion of immunosuppressive regulatory T cells (Treg).[3][4] AAT-008 acts as a competitive

antagonist at the EP4 receptor, thereby blocking the downstream signaling of PGE2. This

action is hypothesized to restore and enhance anti-tumor immunity by increasing the infiltration
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and activity of effector T cells and reducing the suppressive activity of regulatory T cells within

the tumor.[3][4]
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Caption: AAT-008 blocks PGE2 signaling, mitigating immunosuppression.

In Vivo Efficacy Data: CT26WT Colon Cancer
Xenograft Model
The efficacy of AAT-008 was evaluated in a syngeneic murine colon cancer model using

CT26WT cells in Balb/c mice. The primary endpoint was tumor growth delay, measured as the

time for the tumor to double in size.

AAT-008 as a Monotherapy and in Combination with
Radiotherapy
While AAT-008 alone exhibited a minimal to mild effect on tumor growth, its combination with a

single dose of radiotherapy (RT) showed a significant enhancement of the anti-tumor response.
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[3][4] The effect was most pronounced with higher doses and twice-daily administration,

suggesting a dose-dependent and exposure-dependent enhancement of radiosensitivity.[3][6]

Table 1: Tumor Doubling Time with Once Daily AAT-008 Administration[3][4]

Treatment Group Dose (mg/kg/day) Administration
Mean Tumor
Doubling Time
(Days)

Vehicle 0 Once Daily 5.9

AAT-008 10 Once Daily 6.3

AAT-008 30 Once Daily 6.9

Vehicle + RT (9 Gy) 0 Once Daily 8.8

AAT-008 + RT (9 Gy) 10 Once Daily 11.0

AAT-008 + RT (9 Gy) 30 Once Daily 18.2

Table 2: Tumor Doubling Time with Twice Daily AAT-008 Administration[3][4]

Treatment Group Dose (mg/kg/day) Administration
Mean Tumor
Doubling Time
(Days)

Vehicle 0 Twice Daily 4.0

AAT-008 3 Twice Daily 4.4

AAT-008 10 Twice Daily 4.6

AAT-008 30 Twice Daily 5.5

Vehicle + RT (9 Gy) 0 Twice Daily 6.1

AAT-008 + RT (9 Gy) 3 Twice Daily 7.7

AAT-008 + RT (9 Gy) 10 Twice Daily 16.5

AAT-008 + RT (9 Gy) 30 Twice Daily 21.1
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Impact on the Tumor Immune Microenvironment
Flow cytometry analysis of tumor-infiltrating lymphocytes (TILs) revealed that AAT-008 in

combination with radiotherapy significantly altered the immune composition of the tumor

microenvironment. The treatment led to an increase in the proportion of effector T cells (Teff)

and a decrease in the proportion of regulatory T cells (Treg), resulting in a more favorable

Teff/Treg ratio for an anti-tumor response.[3][6]

Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes[3][6]

Treatment Group
Mean Teff
Proportion (%)

Mean Treg
Proportion (%)

Teff/Treg Ratio

Vehicle + RT 31 4.0 10

10 mg/kg AAT-008 +

RT
43 Not Reported Not Reported

30 mg/kg AAT-008 +

RT
Not Reported 1.5 22

Experimental Protocols
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Caption: Experimental workflow for assessing AAT-008 efficacy.
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CT26WT Xenograft Model Establishment
This protocol details the establishment of a syngeneic subcutaneous tumor model in Balb/c

mice.

Materials:

CT26.WT murine colon carcinoma cells (ATCC CRL-2638).[7]

Complete Growth Medium: RPMI-1640 (ATCC 30-2001) supplemented with 10% Fetal

Bovine Serum (ATCC 30-2020).[7][8]

0.25% (w/v) Trypsin-0.03% (w/v) EDTA solution.[7]

Sterile PBS, pH 7.4.

Female Balb/c mice (6-8 weeks old).

Syringes (1 mL) and needles (25-27 gauge).[4]

Protocol:

Cell Culture:

Culture CT26.WT cells in a T-75 flask with Complete Growth Medium.

Incubate at 37°C in a humidified atmosphere with 5% CO2.

Subculture cells every 2-3 days when they reach 80-90% confluency. To subculture, rinse

with PBS, detach cells using Trypsin-EDTA, neutralize with complete medium, centrifuge

at 125 x g for 5 minutes, and re-plate at a 1:4 to 1:8 ratio.[8][9]

Cell Preparation for Implantation:

Harvest cells during the logarithmic growth phase.

Wash the cell pellet twice with sterile PBS to remove any residual serum.

Resuspend the final cell pellet in sterile PBS at a concentration of 1 x 10^7 cells/mL.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.atcc.org/products/crl-2638
https://www.atcc.org/products/crl-2638
https://www.elabscience.com/viewpdf-58728-elabscience-ep-cl-0071.pdf
https://www.atcc.org/products/crl-2638
https://inmuno-oncologia.ciberonc.es/media/u05bc4ny/cell-prep-and-subcutaneous-tumor-inoculation.pdf
https://www.elabscience.com/viewpdf-58728-elabscience-ep-cl-0071.pdf
https://bcrj.org.br/celula/ct26wt/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Keep the cell suspension on ice until injection.[10]

Subcutaneous Implantation:

Anesthetize the Balb/c mice.

Shave the fur on the right flank of the mouse.

Wipe the injection site with 70% ethanol.

Gently tent the skin and inject 100 µL of the cell suspension (containing 1 x 10^6 cells)

subcutaneously.[4][11]

Withdraw the needle slowly to prevent leakage of the cell suspension.[4]

Tumor Growth Monitoring:

Begin monitoring for tumor formation a few days after implantation.

Measure the tumor length (L) and width (W) every 2-3 days using digital calipers.

Calculate the tumor volume using the formula: Volume (mm³) = (L x W²) / 2.[12][13][14]

Randomize mice into treatment groups when tumors reach a mean volume of

approximately 100-150 mm³.

Drug and Radiation Administration
Materials:

AAT-008 compound.

Vehicle for oral gavage (e.g., 0.5% methylcellulose).

Oral gavage needles.

X-ray irradiator.

Protocol:
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AAT-008 Formulation: Prepare a suspension of AAT-008 in the vehicle at the desired

concentrations.

AAT-008 Administration: Administer the prepared AAT-008 suspension or vehicle control to

the respective groups of mice via oral gavage once or twice daily.[3]

Radiotherapy: For combination therapy groups, on a designated day after treatment initiation

(e.g., Day 3), irradiate the tumors with a single dose of 9 Gy using a targeted X-ray source.

[6]

Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and immunophenotyping of TILs from excised tumors.

Materials:

Tumor Dissociation Kit (e.g., Miltenyi Biotec).

70 µm cell strainers.

Red Blood Cell (RBC) Lysis Buffer.

FACS Buffer (PBS with 2% FBS).

Fluorescently-conjugated antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD8, -CD4, -

FoxP3).

Fixation/Permeabilization Buffer Kit (for intracellular staining).

Flow cytometer.

Protocol:

Tumor Digestion:

At the study endpoint, euthanize mice and surgically excise tumors.

Mince the tumors into small pieces (2-4 mm) in a digestion buffer containing enzymes like

collagenase and DNase.[15]
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Incubate at 37°C for 30-60 minutes with agitation to create a single-cell suspension.[15]

Cell Preparation:

Pass the digested tissue through a 70 µm cell strainer into a 50 mL conical tube.

Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RBC

Lysis Buffer for 5 minutes at room temperature.[5]

Neutralize the lysis buffer with FACS buffer and centrifuge again.

Resuspend the cell pellet in FACS buffer and perform a cell count.

Flow Cytometry Staining:

Aliquot approximately 1-2 x 10^6 cells per well/tube.

Stain for surface markers (e.g., CD45, CD3, CD8, CD4) by incubating with the antibody

cocktail for 30 minutes on ice in the dark.

Wash the cells twice with FACS buffer.

For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells according to

the manufacturer's protocol, followed by incubation with the intracellular antibody.

Wash and resuspend the final cell pellet in FACS buffer for analysis.

Data Acquisition and Analysis:

Acquire the samples on a flow cytometer.

Analyze the data using flow cytometry software. Gate on live, single, CD45+ cells to

identify the immune infiltrate. Subsequently, identify T cell subsets (e.g., Teffs as

CD3+/CD8+ and Tregs as CD3+/CD4+/FoxP3+).[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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